

# An In-Depth Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-  
((Benzyloxy)methyl)cyclobutanone

Cat. No.: B069143

[Get Quote](#)

Topic: IUPAC Name for C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> Cyclobutanone Derivative: A Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cyclobutane and cyclobutanone derivatives have garnered significant interest in medicinal chemistry due to their unique conformational constraints and synthetic versatility.<sup>[1][2]</sup> The strained four-membered ring can serve as a rigid scaffold for presenting pharmacophoric groups in a well-defined spatial orientation, making these motifs valuable in the design of novel therapeutics. This guide focuses on a specific C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> cyclobutanone derivative, 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one, a compound of interest for its potential applications in drug discovery, particularly in oncology. We will provide its IUPAC name, detail a plausible synthetic route with experimental protocols, present physicochemical and biological data, and illustrate a relevant biological signaling pathway.

## Compound Identification and Properties

The chemical structure of the C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> cyclobutanone derivative is presented below:

IUPAC Name: 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

## Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one and its parent compound, 3-phenylcyclobutan-1-one.

| Property          | 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one    | 3-phenylcyclobutan-1-one             |
|-------------------|--|--------------------------------------|
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> O <sub>2</sub> | C <sub>10</sub> H <sub>10</sub> O[3] |
| Molecular Weight  | 190.24 g/mol                                   | 146.19 g/mol [3]                     |
| Appearance        | Colorless to pale yellow oil                   | Solid                                |
| Boiling Point     | Predicted: ~310-330 °C at 760 mmHg             | Not available                        |
| Melting Point     | Not available                                  | Not available                        |
| Refractive Index  | Predicted: ~1.53                               | n <sub>20/D</sub> 1.544              |
| CAS Number        | Not available                                  | 52784-31-3[3]                        |

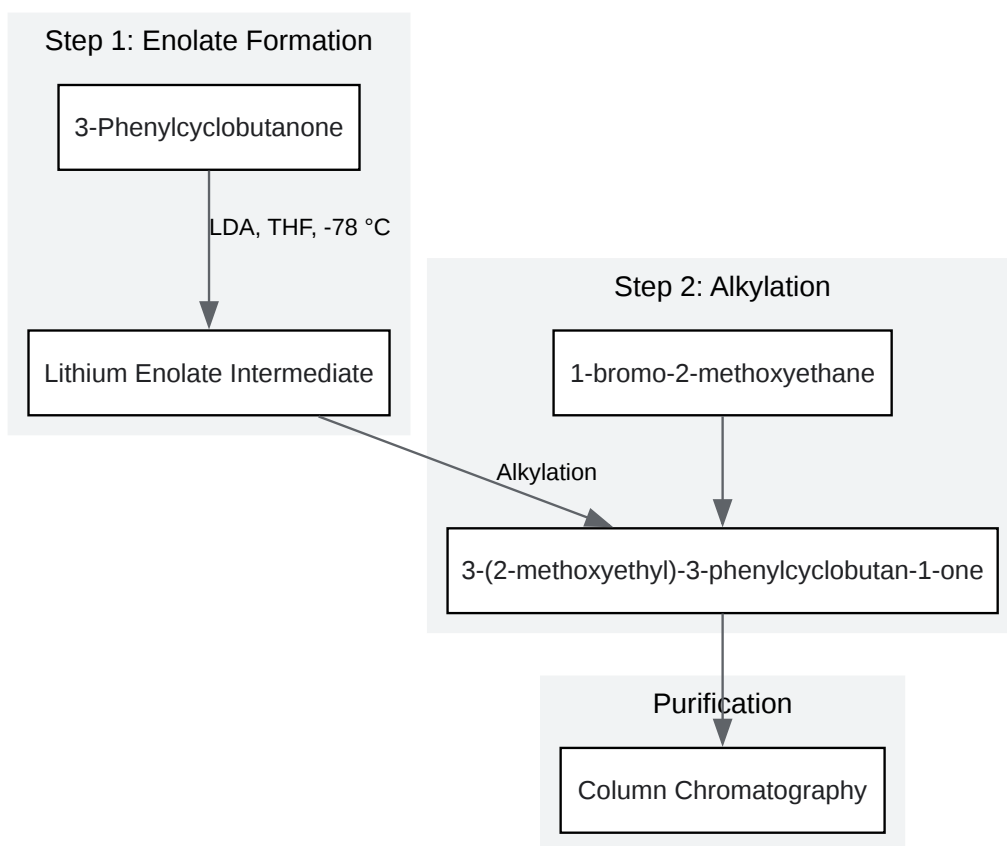
## Synthesis and Experimental Protocols

The synthesis of 3-substituted cyclobutanones can be achieved through various methods, including [2+2] cycloadditions and ring expansions.[1][2] A common and effective strategy for preparing 3-substituted cyclobutanones involves the alkylation of an enolate or a related equivalent derived from a pre-existing cyclobutanone.

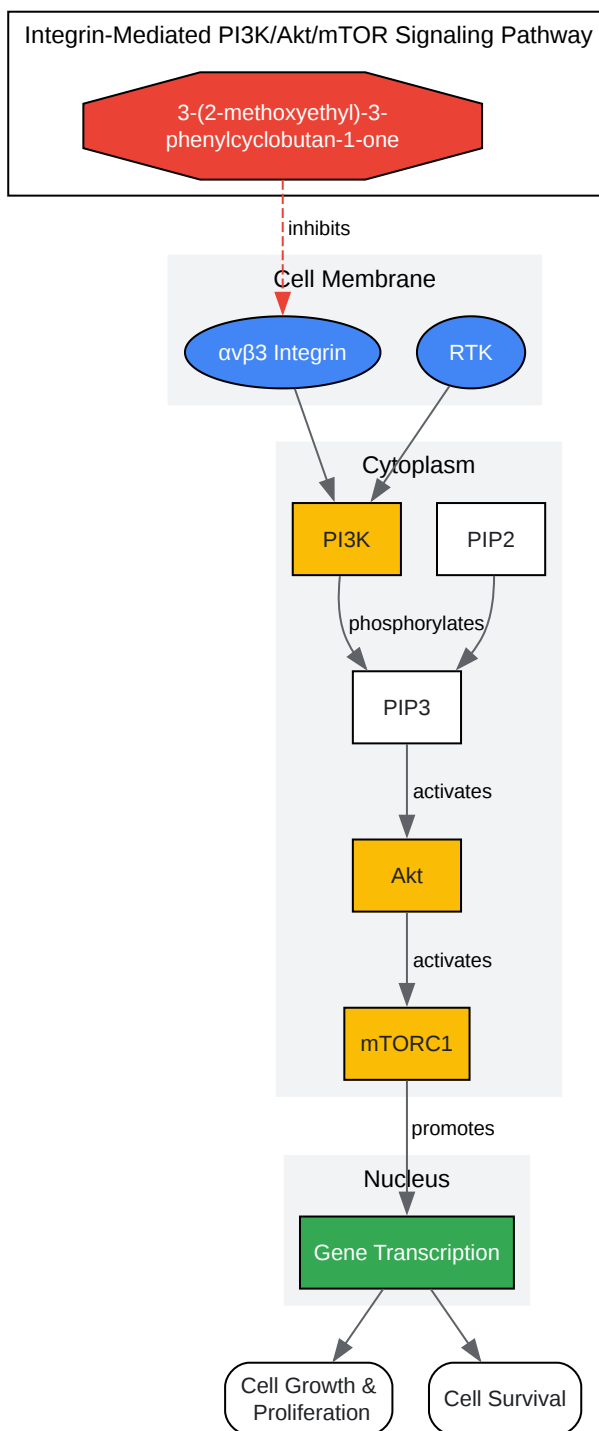
## Synthetic Workflow

The proposed synthesis of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one proceeds via a two-step sequence starting from 3-phenylcyclobutanone. The workflow is illustrated in the diagram below.

## Synthesis Workflow for 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one



## Integrin-Mediated PI3K/Akt/mTOR Signaling Pathway

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenylcyclobutanone | C<sub>10</sub>H<sub>10</sub>O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069143#iupac-name-for-c12h14o2-cyclobutanone-derivative]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)